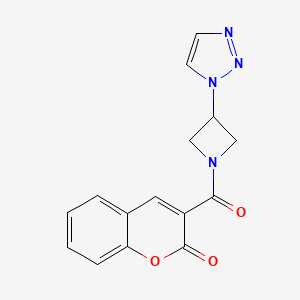

3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a novel compound that has recently emerged as a promising candidate for scientific research applications. This compound has been synthesized using various methods and has shown significant biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of 1-benzopyrano[2,3-c]pyrrolidines and 1-benzopyrano[2,3-c:3,4-c′]dipyrrolidines via [3+2] cycloadditions with nonstabilized azomethine ylides, involving chromones with electron-withdrawing substituents, demonstrates the compound's potential in creating novel heterocyclic structures. This process highlights its use in expanding the diversity of chemical libraries for various research applications (Sosnovskikh et al., 2014).

Material Science and Surface Modification

- Azide-modified graphitic surfaces, prepared through reactions with iodine azide and subsequently undergoing "click" reactions with alkyne-terminated molecules, illustrate the utility of triazole-containing compounds like 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2H-chromen-2-one in material science. This application is particularly relevant for creating functionalized surfaces with specific chemical properties (Devadoss & Chidsey, 2007).

Nonlinear Optical Properties

- The synthesis and characterization of novel triazacyclopentafluorene-coumarin derivatives, which include structures similar to this compound, indicate significant potential in the field of nonlinear optics. These compounds exhibit promising nonlinear optical properties, making them suitable for applications like optical switching and waveguides (García et al., 2016).

Antimicrobial Applications

- The synthesis of 1,4-disubstituted (1-alkyl-1H-1,2,3-triazol-4-yl)methyl-2H-chromene-3-carboxylates and their evaluation for antimicrobial activities demonstrate the potential biomedical applications of triazole-chromene compounds. Some of these compounds showed good activity against bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Reddy, Rao, & Krupadanam, 2015).

Mecanismo De Acción

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems .

Mode of Action

It’s worth noting that triazole compounds can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of triazole derivatives with their targets .

Biochemical Pathways

Some triazole compounds have been found to have physiological activity as plant growth regulators, influencing the levels of endogenous hormones .

Pharmacokinetics

It’s important to note that the unique structure of the triazole ring can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Some triazole compounds have been reported to show broad biological activities both in agrichemistry and pharmacological chemistry .

Action Environment

It’s worth noting that the stability and ability of triazole compounds to bind “privileged structures” through hydrogen-bonding can be influenced by environmental factors .

Propiedades

IUPAC Name |

3-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-6-5-16-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWNLLFLBDBITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)

![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)

![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)

![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)

![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)